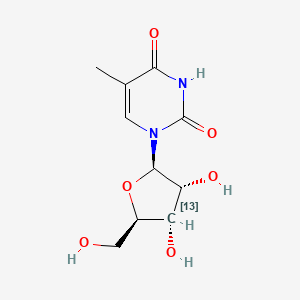![molecular formula C12H16O7 B584026 Tri-O-acetyl-D-[1-13C]galactal CAS No. 478518-74-0](/img/structure/B584026.png)
Tri-O-acetyl-D-[1-13C]galactal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-O-acetyl-D-[1-13C]galactal: is a labeled carbohydrate derivative, specifically a galactal, where the carbon at position 1 is replaced with the isotope carbon-13. This compound is used primarily in research settings, particularly in the study of carbohydrate chemistry and metabolic pathways .
Applications De Recherche Scientifique
Tri-O-acetyl-D-[1-13C]galactal is used extensively in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and oligosaccharides.
Biology: It is used in metabolic studies to trace the pathways of carbohydrate metabolism.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: It is used in the production of isotopically labeled compounds for various applications
Mécanisme D'action
Target of Action
Tri-O-acetyl-D-[1-13C]galactal is primarily used in proteomics research . It’s important to note that the targets of a compound can vary depending on the context of its use, such as the type of cells or organisms in which it is applied.
Mode of Action
It is known that the compound is a stable isotope form of D-galactal , which is a carbohydrate inhibitor of ricin . .
Biochemical Pathways
As a stable isotope, it has been incorporated into drug molecules as tracers for quantitation during the drug development process . This suggests that it may be involved in various biochemical pathways depending on the specific drug molecule it is incorporated into.
Pharmacokinetics
It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
As a stable isotope, it is primarily used as a tracer in drug development , which suggests that its effects would largely depend on the specific drug molecule it is incorporated into.
Action Environment
It is known that many human cytokines will produce a response in mouse cell lines, and many mouse proteins will show activity on human cells . This suggests that the action of this compound may be influenced by the specific biological environment in which it is used.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Tri-O-acetyl-D-[1-13C]galactal typically involves the acetylation of D-galactalThe reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of isotopically labeled starting materials is crucial for the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: : Tri-O-acetyl-D-[1-13C]galactal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can yield alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tri-O-acetyl-D-galactal: Similar in structure but without the carbon-13 isotope.
Tri-O-acetyl-D-glucal: Another acetylated carbohydrate derivative used in similar research applications
Uniqueness: : The uniqueness of Tri-O-acetyl-D-[1-13C]galactal lies in its isotopic labeling, which provides a distinct advantage in tracing and studying metabolic pathways. This makes it particularly valuable in research settings where precise tracking of molecular transformations is required .
Propriétés
IUPAC Name |
[(2R,3R,4R)-3,4-diacetyloxy-(613C)3,4-dihydro-2H-pyran-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12-/m1/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPWGHLVUPBSLP-BINFZZBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H](C=[13CH]O1)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



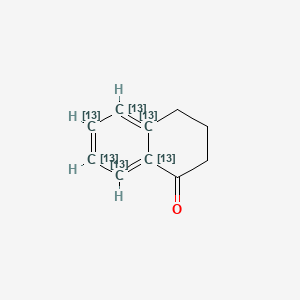
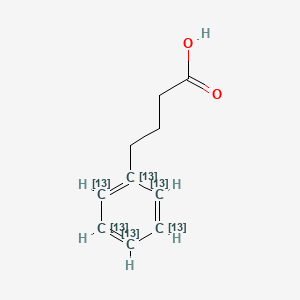
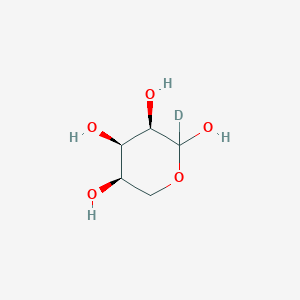
![5-Hydroxy-6-methylpyrazolo[4,3-c]pyridazine](/img/structure/B583952.png)
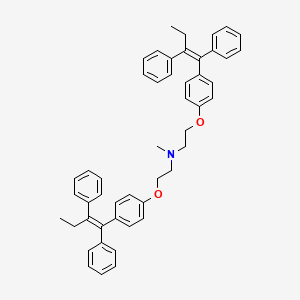
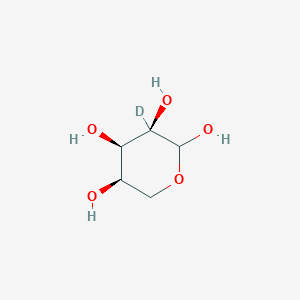
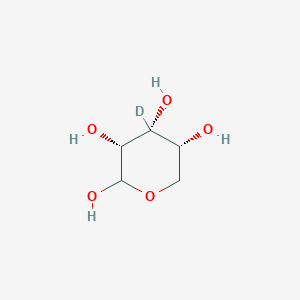
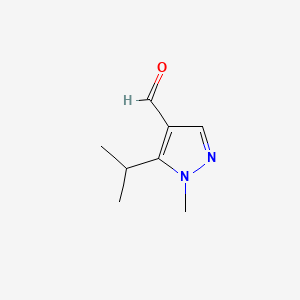
![[2'-13C]ribothymidine](/img/structure/B583963.png)
